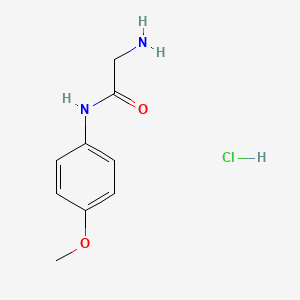
3-Pyridinamine, 6-(4-fluorophenyl)-
Übersicht
Beschreibung
“3-Pyridinamine, 6-(4-fluorophenyl)-” is a chemical compound with the molecular formula C11H9FN2 and a molecular weight of 188.2 g/mol . It is also known by the name "6-(4-FLUOROPHENYL)PYRIDIN-3-AMINE" .
Molecular Structure Analysis
The molecular structure of “3-Pyridinamine, 6-(4-fluorophenyl)-” consists of a pyridine ring attached to a fluorophenyl group . The exact structure can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Carcinogenicity : 5-Phenyl-2-pyridinamine (PPA), a structurally related compound, has been synthesized for biological studies due to its potential carcinogenic properties. It's mutagenic in the Ames test and structurally related to aminobiphenyls, which are known carcinogens. This research underlines the importance of studying similar compounds for their biological effects and potential risks (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).
C-H Bond Activation in Chemistry : A study on the activation of sp2 and sp3 C-H bonds using a Pt(II) complex involved 2-tert-Butyl-6-(4-fluorophenyl)pyridine. This research contributes to understanding the delicate balance in cyclometalations and the activation of C-H bonds, which is crucial in organic synthesis and catalysis (Crosby, Clarkson, & Rourke, 2009).
Polymer Light Emitting Diodes : The use of 6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole in green-emitting Ir(III) complexes for polymer light-emitting diodes (LEDs) was investigated. This research is significant for the development of advanced materials for LEDs with improved efficiency and brightness (Cho et al., 2010).
Cancer Research : A study involving the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily used substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. This research is vital for developing new treatments for cancers dependent on Met kinase (Schroeder et al., 2009).
Safety and Hazards
While specific safety data for “3-Pyridinamine, 6-(4-fluorophenyl)-” is not available, similar compounds are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken while handling such compounds, including wearing protective clothing and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-1-8(2-4-9)11-6-5-10(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXIJRSPGKXTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinamine, 6-(4-fluorophenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)










![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)